molecular formula C7H12O3 B6150388 ethyl (2R)-2-hydroxypent-4-enoate CAS No. 104196-82-9

ethyl (2R)-2-hydroxypent-4-enoate

Cat. No. B6150388
CAS RN: 104196-82-9
M. Wt: 144.2
InChI Key:
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers such as CAS number. It may also include information about the compound’s occurrence in nature or its role in biological systems .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and reactivity with other substances .

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to enhance its properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl (2R)-2-hydroxypent-4-enoate can be achieved through a multi-step process involving the conversion of starting materials to intermediates and ultimately to the final product. The key steps in the synthesis pathway include the formation of a chiral center, the introduction of a hydroxyl group, and the esterification of the carboxylic acid.", "Starting Materials": [ "Ethyl acetoacetate", "Ethyl 4-bromobutanoate", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Hydrogen peroxide", "Sodium bicarbonate", "Methanol", "Pent-4-enoic acid" ], "Reaction": [ "Step 1: Ethyl acetoacetate is treated with ethyl 4-bromobutanoate in the presence of sodium hydroxide to form a β-ketoester intermediate.", "Step 2: The β-ketoester intermediate is reduced with sodium borohydride to form a chiral alcohol intermediate.", "Step 3: The chiral alcohol intermediate is oxidized with hydrogen peroxide in the presence of acetic acid to introduce a hydroxyl group.", "Step 4: The resulting intermediate is treated with sodium bicarbonate to form the carboxylate salt.", "Step 5: The carboxylate salt is esterified with methanol to form the final product, ethyl (2R)-2-hydroxypent-4-enoate." ] }

CAS RN

104196-82-9

Product Name

ethyl (2R)-2-hydroxypent-4-enoate

Molecular Formula

C7H12O3

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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